2-bromo-4,5-dichloro-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
2-bromo-4,5-dichloro-N,N-dimethylbenzene-1-sulfonamide is a chemical compound that features a sulfonyl group attached to a dimethylamine moiety, with a bromine and two chlorine atoms substituted on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-N,N-dimethylbenzene-1-sulfonamide typically involves the sulfonylation of dimethylamine with a suitable sulfonyl chloride precursor. One common method is to react 2-bromo-4,5-dichlorobenzenesulfonyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dichloro-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylsulfonyl dimethylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-4,5-dichloro-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Organic synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Material science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological studies: The compound can be used to study the effects of sulfonyl-containing molecules on biological systems, including their interactions with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dichloro-N,N-dimethylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The bromine and chlorine atoms can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[(2-Bromo-4,5-dichlorophenyl)sulfonyl]methylamine: Similar structure but with a methyl group instead of a dimethylamine moiety.
[(2-Bromo-4,5-dichlorophenyl)sulfonyl]ethylamine: Similar structure but with an ethyl group instead of a dimethylamine moiety.
[(2-Bromo-4,5-dichlorophenyl)sulfonyl]phenylamine: Similar structure but with a phenyl group instead of a dimethylamine moiety.
Uniqueness
2-bromo-4,5-dichloro-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. The dimethylamine moiety also provides additional steric and electronic effects that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-4,5-dichloro-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl2NO2S/c1-12(2)15(13,14)8-4-7(11)6(10)3-5(8)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKACLQZGDFEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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